N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine: is a heterocyclic compound with the molecular formula C9H9N3S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound is characterized by a thiadiazole ring substituted with a phenyl group and an N-methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine typically begins with the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its anticancer properties due to its ability to inhibit certain cancer cell lines.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The exact mechanism of action of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or receptors .
Comparison with Similar Compounds
3-Phenyl-1,2,4-thiadiazole: Lacks the N-methylamine group but shares the thiadiazole ring structure.
N-methyl-1,2,4-thiadiazol-5-amine: Similar structure but without the phenyl group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various substitutions on the thiadiazole ring.
Uniqueness: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the phenyl and N-methylamine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNWJATWCEAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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